N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a nitro-substituted biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves a multi-step process:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce dichloro substituents.
Nitration of Biphenyl: The biphenyl moiety is nitrated to introduce a nitro group at the desired position.
Condensation Reaction: The final step involves a condensation reaction between the dichlorophenyl intermediate and the nitro-substituted biphenyl under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow processes to ensure scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amine-substituted biphenyl derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-AMINO-[1,1’-BIPHENYL]-4-YL}METHANIMINE: Similar structure but with an amino group instead of a nitro group.
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-HYDROXY-[1,1’-BIPHENYL]-4-YL}METHANIMINE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(E)-1-(3,4-DICHLOROPHENYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to the presence of both dichlorophenyl and nitro-substituted biphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H12Cl2N2O2 |
---|---|
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-N-[4-(4-nitrophenyl)phenyl]methanimine |
InChI |
InChI=1S/C19H12Cl2N2O2/c20-18-10-1-13(11-19(18)21)12-22-16-6-2-14(3-7-16)15-4-8-17(9-5-15)23(24)25/h1-12H |
InChI-Schlüssel |
RYLUANKUUVRJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.